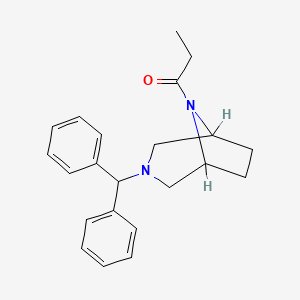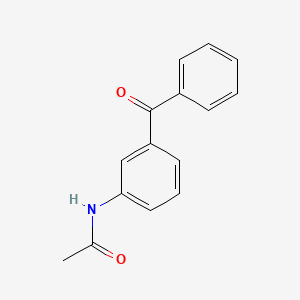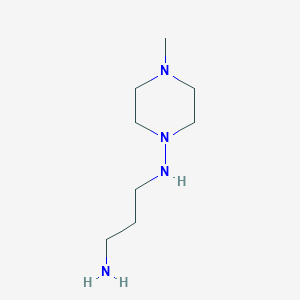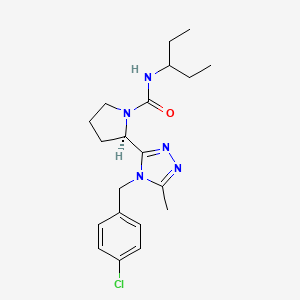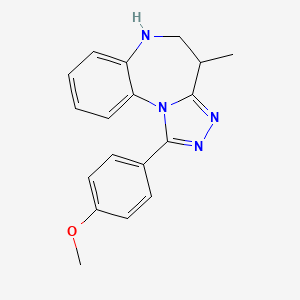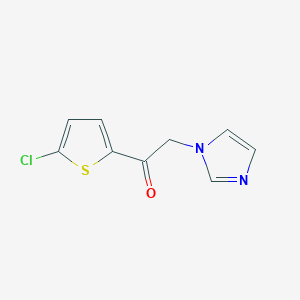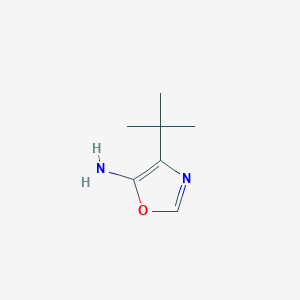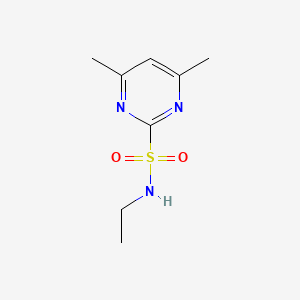
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- is a chemical compound that belongs to the class of piperazinones Piperazinones are heterocyclic organic compounds containing a piperazine ring with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazinone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to maximize yield and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also potential methods for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyethyl group may also play a role in these interactions by forming hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperazinone, 4-(2-hydroxyethyl)-1,3-dimethyl-: This compound has a similar structure but differs in the position of the hydroxyethyl group.
3,3-Dimethylpiperazin-2-one: This compound lacks the hydroxyethyl group but shares the piperazinone core structure.
Uniqueness
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- is unique due to the presence of both the hydroxyethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
22492-72-4 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-8(2)7(12)9-3-4-10(8)5-6-11/h11H,3-6H2,1-2H3,(H,9,12) |
Clé InChI |
LDVSTZQNUAZMPE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NCCN1CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
